molecular formula C12H21N3O2 B6362419 4-Nitro-1-nonyl-1H-pyrazole CAS No. 1240574-00-8

4-Nitro-1-nonyl-1H-pyrazole

Cat. No.: B6362419
CAS No.: 1240574-00-8
M. Wt: 239.31 g/mol
InChI Key: DLECDYZQCHYWEL-UHFFFAOYSA-N
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Description

4-Nitro-1-nonyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The compound’s molecular formula is C12H21N3O2, and it has a molecular weight of 239.31 g/mol

Preparation Methods

The synthesis of 4-Nitro-1-nonyl-1H-pyrazole typically involves nitration reactions. One common method starts with the nitration of pyrazole using mixed acids (nitric acid and sulfuric acid) to introduce the nitro group at the desired position . The reaction conditions often involve controlled temperatures and careful handling of reagents to ensure high yield and purity. Industrial production methods may employ continuous-flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Nitro-1-nonyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Nitro-1-nonyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-nonyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-Nitro-1-nonyl-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as 1,3-dinitropyrazole and 4-nitropyrazole . These compounds share similar structural features but differ in their substitution patterns and resulting properties. The presence of the nonyl chain in this compound distinguishes it from other pyrazoles, potentially enhancing its lipophilicity and biological activity.

Similar compounds include:

  • 1,3-Dinitropyrazole
  • 4-Nitropyrazole
  • 3,5-Dinitropyrazole

These compounds are used in various applications, including as intermediates in organic synthesis and as components in energetic materials .

Properties

IUPAC Name

4-nitro-1-nonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-9-14-11-12(10-13-14)15(16)17/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLECDYZQCHYWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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